molecular formula C10H18O2 B1605317 2,7-Decahydronaphthalenediol CAS No. 20917-99-1

2,7-Decahydronaphthalenediol

Cat. No. B1605317
CAS RN: 20917-99-1
M. Wt: 170.25 g/mol
InChI Key: ALMLVUGGLRJZPE-UHFFFAOYSA-N
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Description

2,7-Decahydronaphthalenediol, also known as DHN or 2,7-dihydroxy-1,8-naphthalenedione, is a naturally occurring diol compound found in a variety of plants and fungi. It is used in a variety of scientific research applications, such as in the synthesis of new compounds and as a drug target.

Scientific Research Applications

Synthesis of Novel Carbasugar as Carbonic Anhydrase Inhibitors

Research by Kelebekli, Balcı, and Şahin (2014) demonstrates the synthetic application of a compound closely related to 2,7-Decahydronaphthalenediol, Decahydronaphthalene-1,2,3,4,5,6,7-heptol, in creating a new polycyclitol. This compound was synthesized from p-benzoquinone through an endo selective Diels-Alder cycloaddition and further processed to investigate its potency as a carbonic anhydrase inhibitor. The study indicated that the synthesized compound is a potent inhibitor, showcasing the relevance of this compound derivatives in medicinal chemistry (Kelebekli, Balcı, & Şahin, 2014).

Autoignition Study of Decalin as a Diesel Surrogate

Wang et al. (2018) conducted an experimental and modeling study on the autoignition characteristics of trans-decalin, a compound closely related to this compound, noting its significance in aviation fuels, diesel fuels, and alternative fuels from tar sands and oil shales. This study helps understand the chemical kinetics of trans-decalin, contributing to the development of surrogate models for transportation fuels. The findings provide insights into the combustion processes of fuels containing decalin derivatives, important for improving fuel efficiency and reducing emissions (Wang et al., 2018).

Decarboxylative Borylation

Li et al. (2017) presented a nickel-catalyzed process for replacing carboxylic acids with boronate esters using a phthalimide activator, illustrating the versatility of this compound derivatives in facilitating the synthesis of complex molecules. This reaction showcases the application of this compound derivatives in medicinal chemistry, enabling the late-stage modification of complex molecules and the discovery of potent inhibitors for therapeutic targets such as human neutrophil elastase (Li et al., 2017).

Characterization of Petroleum Biodegradation

Tran et al. (2010) developed a comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC × GC/TOFMS) method for analyzing petroleum samples, indicating that alkyl-decahydronaphthalenes, derivatives of this compound, contribute significantly to unresolved complex mixtures (UCM) in petroleum. This research is critical for understanding the compositional changes during petroleum biodegradation and improving oil recovery processes (Tran et al., 2010).

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMLVUGGLRJZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943178
Record name Decahydronaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20917-99-1
Record name NSC143361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decahydronaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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